2-(Butan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)quinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(Butan-2-yl)quinoline, can be achieved through various methods. Traditional synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Such methods not only improve yield but also reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Butan-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions, similar to those observed in benzene and pyridine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(Butan-2-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)quinoline involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerase and kinases, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth and the elimination of microbial pathogens.
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group instead of a butan-2-yl group.
2-Phenylquinoline: A derivative with a phenyl group.
Uniqueness: 2-(Butan-2-yl)quinoline is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. Compared to other derivatives, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
CAS No. |
22493-93-2 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-butan-2-ylquinoline |
InChI |
InChI=1S/C13H15N/c1-3-10(2)12-9-8-11-6-4-5-7-13(11)14-12/h4-10H,3H2,1-2H3 |
InChI Key |
DGOZIOPKJJGGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.